molecular formula C8H11NO3 B1440529 3-Tert-butyl-isoxazole-4-carboxylic acid CAS No. 1217047-14-7

3-Tert-butyl-isoxazole-4-carboxylic acid

Cat. No. B1440529
CAS RN: 1217047-14-7
M. Wt: 169.18 g/mol
InChI Key: FQFFUIWYRYRXCN-UHFFFAOYSA-N
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Description

3-Tert-butyl-isoxazole-4-carboxylic acid is a chemical compound with the CAS Number: 1217047-14-7 . It has a molecular weight of 169.18 and its IUPAC name is 3-tert-butyl-4-isoxazolecarboxylic acid . The compound is an off-white solid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H11NO3/c1-8(2,3)6-5(7(10)11)4-12-9-6/h4H,1-3H3,(H,10,11) .


Chemical Reactions Analysis

The chemical reactions involving isoxazoles have been studied extensively . For instance, the heterocyclization of O-allylated propynone oximes initiated by AuCl3 afforded isoxazol-yl gold (III) chloride, from which, as a result of a subsequent Claisen-type rearrangement, trisubstituted isoxazoles containing an allyl fragment in position 4 were obtained .


Physical And Chemical Properties Analysis

This compound is an off-white solid .

Scientific Research Applications

Synthesis of Isoxazole Derivatives

The synthesis of 3-isoxazolols, closely related to 3-tert-butyl-isoxazole-4-carboxylic acid, has been achieved without byproducts, using a novel procedure involving N, O-diBoc-protected beta-keto hydroxamic acids. This method highlights a significant step forward in the synthesis of isoxazole derivatives (Sørensen, Falch, & Krogsgaard‐Larsen, 2000).

Enantioselective Synthesis of Neuroexcitant Analogues

Research has also focused on the enantioselective synthesis of isoxazole-containing analogues of neuroexcitants, demonstrating the potential of these compounds in neuroscience and pharmaceutical applications (Pajouhesh & Curry, 1998).

Synthesis and Reactivity of Aryl-Substituted Isoxazoles

Further studies have explored the synthesis and reactivity of aryl-substituted isoxazoles and isoxazolines, outlining their importance as intermediates or precursors in various chemical and pharmacological syntheses (Vitale & Scilimati, 2013).

Future Directions

The future directions in the field of isoxazole synthesis, including 3-Tert-butyl-isoxazole-4-carboxylic acid, involve the development of new eco-friendly synthetic strategies . Given the significance of isoxazoles in drug discovery, it is imperative to develop robust synthetic methods for the generation of a diverse collection of isoxazole molecules to accelerate the drug discovery programme .

properties

IUPAC Name

3-tert-butyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-8(2,3)6-5(7(10)11)4-12-9-6/h4H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFFUIWYRYRXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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